Product packaging for Corticosterone(Cat. No.:CAS No. 50-22-6)

Corticosterone

Cat. No.: B1669441
CAS No.: 50-22-6
M. Wt: 346.5 g/mol
InChI Key: OMFXVFTZEKFJBZ-HJTSIMOOSA-N
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Description

Overview of the Hypothalamic-Pituitary-Adrenal (HPA) Axis and Corticosterone Secretion

This compound secretion is tightly controlled by the hypothalamic-pituitary-adrenal (HPA) axis, a complex neuroendocrine system that integrates signals from the brain and periphery to regulate glucocorticoid release. mdpi.comclevelandclinic.org This axis involves a hierarchical cascade of hormonal signaling. embopress.org

Hypothalamic Regulation (CRH, AVP)

The initiation of the HPA axis response begins in the hypothalamus, specifically within the paraventricular nucleus (PVN). mdpi.comnih.gov Neurons in the PVN synthesize and release corticotropin-releasing hormone (CRH) and arginine vasopressin (AVP) into the hypophysial portal system, a network of blood vessels connecting the hypothalamus to the anterior pituitary. nih.govfrontiersin.orgfrontiersin.org CRH is considered the primary driver of ACTH release in most organisms. frontiersin.org AVP, while having minimal effects on its own under basal conditions, can act synergistically with CRH to significantly amplify ACTH secretion, particularly during stress. mdpi.comfrontiersin.orgjci.org The release of CRH and AVP from the PVN is influenced by a variety of inputs, including neural pathways relaying information about stress and circadian signals from the suprachiasmatic nucleus (SCN). nih.govnih.gov

Pituitary Regulation (ACTH)

Upon reaching the anterior pituitary gland, CRH and AVP bind to specific receptors on corticotroph cells. nih.govjci.org CRH primarily acts on corticotropin-releasing hormone receptor 1 (CRHR1), while AVP acts on vasopressin V1b receptors (V1bR). mdpi.comjci.org This binding stimulates the synthesis and release of adrenocorticotropic hormone (ACTH) into the systemic circulation. nih.govnih.govsynnovis.co.uk ACTH is a polypeptide hormone derived from the precursor protein propiomelanocortin (POMC). mdpi.com The amount of ACTH released is proportional to the stimulation received from the hypothalamus, reflecting the integration of CRH and AVP signals. jci.org Glucocorticoids, including this compound, exert negative feedback on ACTH secretion at the level of the pituitary, decreasing the number of CRH receptors. tandfonline.comnih.gov

Adrenal Cortex (this compound Synthesis and Release)

ACTH travels through the bloodstream to the adrenal cortex, the outer layer of the adrenal glands located atop the kidneys. nih.govclevelandclinic.orgwikipedia.org In species where this compound is the primary glucocorticoid, it is synthesized and secreted mainly by the zona fasciculata of the adrenal cortex. wikipedia.orgwikipedia.org ACTH is the principal regulator of steroid synthesis and secretion from the adrenal cortex. pnas.org ACTH stimulates the uptake of cholesterol, the precursor for steroid hormones, and the activity of enzymes involved in the steroidogenic pathway. wikipedia.orgscielo.br this compound synthesis involves a series of enzymatic steps converting cholesterol through intermediates such as pregnenolone (B344588) and 11-deoxythis compound. wikipedia.orgscielo.br While the exact mechanisms for rapid release are still being elucidated, studies suggest that ACTH-induced this compound release can occur within minutes, potentially involving the release of stored hormone and the action of mediators like nitric oxide and prostaglandins. pnas.org this compound then enters the circulation and is transported to target tissues, largely bound to corticosteroid-binding globulin (CBG). nih.govoup.com

Circadian and Ultradian Rhythms of this compound Secretion

This compound secretion is not constant but exhibits distinct temporal patterns, including both circadian and ultradian rhythms. tandfonline.combioscientifica.comoup.com

The circadian rhythm of this compound is a daily fluctuation that is synchronized with the light-dark cycle and driven by the central circadian pacemaker, the suprachiasmatic nucleus (SCN) in the hypothalamus. nih.govmdpi.comfrontiersin.org In most species, this compound levels are highest just before the onset of the active phase (typically in the morning for diurnal animals and during the evening for nocturnal animals like rodents) and lowest during the rest phase. mdpi.comnih.govoup.com This rhythmic secretion prepares the organism for anticipated daily challenges and regulates various physiological processes in a time-dependent manner. nih.gov

Superimposed on the circadian rhythm is an ultradian rhythm, characterized by pulsatile release of this compound from the adrenal cortex. bioscientifica.comoup.comnih.gov These pulses occur with a relatively short period, typically around 60-90 minutes in various mammalian species, including rodents and humans (for cortisol). oup.comendocrinology.orgpnas.org The pulsatile nature of secretion is thought to be generated by the dynamic interaction and delays within the HPA axis, involving feedforward signals from the hypothalamus and pituitary and negative feedback from glucocorticoids at the pituitary and hypothalamus. tandfonline.comnih.govendocrinology.org This pulsatile pattern is crucial for the effective signaling of glucocorticoids to target tissues and influences gene expression and cellular responses differently than continuous exposure. nih.govendocrinology.org The ultradian rhythm is maintained even when the circadian rhythm is disrupted, suggesting distinct underlying mechanisms. endocrinology.org

Data on this compound Rhythms (Illustrative based on search results):

Rhythm TypePeriodicity (Approx.)Driving MechanismObserved in SpeciesFunctional Significance
Circadian~24 hoursSuprachiasatic Nucleus (SCN) influence on PVNRodents, Humans (Cortisol), various vertebratesPrepares for daily activity, synchronizes physiological processes. nih.govmdpi.com
Ultradian~60-90 minutesHPA axis feedforward/feedback dynamics, pulsatile ACTHRodents, Humans (Cortisol), various mammals & birdsEffective signaling to target tissues, influences gene expression, maintains sensitivity. nih.govendocrinology.orgpnas.org

This table summarizes the key characteristics of the observed rhythms in this compound (and cortisol in humans as a comparable glucocorticoid). The periodicity is approximate and can vary slightly between species. The driving mechanisms involve the central regulation by the SCN for circadian rhythms and the intrinsic feedback loops within the HPA axis for ultradian pulsatility. These rhythms are observed across a range of vertebrate species and are functionally significant for mediating the diverse effects of glucocorticoids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O4 B1669441 Corticosterone CAS No. 50-22-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
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InChI

InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFXVFTZEKFJBZ-HJTSIMOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6022474
Record name Corticosterone
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Molecular Weight

346.5 g/mol
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Physical Description

Solid
Record name Corticosterone
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Solubility

0.199 mg/mL
Record name Corticosterone
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CAS No.

50-22-6
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Record name CORTICOSTERONE
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Melting Point

179 °C
Record name Corticosterone
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Molecular and Cellular Mechanisms of Corticosterone Action

Corticosterone Receptor Biology

This compound exerts its cellular effects by binding to two principal receptor subtypes: the mineralocorticoid receptor (MR), also known as the type I receptor (NR3C2), and the glucocorticoid receptor (GR), or type II receptor (NR3C1). oxfordre.comcambridge.orgbohrium.comtandfonline.comoup.comtandfonline.comoup.com These receptors are intracellular proteins that, upon ligand binding, undergo conformational changes, dissociate from chaperone protein complexes, and typically translocate to the nucleus to influence gene transcription. oup.comnih.govwikipedia.orgmdpi.com Both MR and GR share a similar structural organization, including a DNA-binding domain (DBD) and a ligand-binding domain (LBD). oup.comoup.comnih.gov A key distinction between the two receptors lies in their affinity for this compound. The MR exhibits a significantly higher affinity for this compound (and cortisol) than the GR, approximately 10-fold greater. oxfordre.comcambridge.orgoup.comtandfonline.comoup.comoup.comphysiology.orgbiologists.com This difference in affinity is crucial in determining the cellular response to varying concentrations of circulating this compound.

The binding properties of MR and GR to this compound can be summarized as follows:

Receptor TypeAffinity for this compoundOccupation at Basal this compound LevelsOccupation at Peak/Stress this compound Levels
Mineralocorticoid Receptor (MR)High (approx. 10x GR)SubstantialHigh
Glucocorticoid Receptor (GR)LowerLow (virtually devoid of ligand)Significant

This differential affinity suggests that MR is largely occupied even at low basal this compound levels, while GR becomes significantly activated only at higher hormone concentrations, such as those occurring during the circadian peak or in response to stress. oxfordre.comoup.comtandfonline.comnih.govoup.com

Mineralocorticoid Receptors (MR)

The mineralocorticoid receptor (MR, NR3C2) is characterized by its high affinity for this compound. oxfordre.comcambridge.orgoup.comoup.comnih.govoup.comphysiology.orgbiologists.com While the GR is almost ubiquitously expressed, MR expression is more restricted, with prominent presence in limbic structures of the brain, such as the hippocampus. oxfordre.comoup.comtandfonline.comoup.com Although MR can also bind aldosterone (B195564), in most non-epithelial tissues, including the brain, the concentration of endogenous glucocorticoids like this compound is significantly higher than aldosterone, making this compound the primary ligand for MR. oxfordre.combioscientifica.com In epithelial cells, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) inactivates glucocorticoids, thereby allowing aldosterone to selectively bind to MR. oxfordre.combioscientifica.com

Due to its high affinity for this compound, the MR is substantially occupied even when circulating hormone levels are low, such as during the circadian trough. oxfordre.comoup.comtandfonline.comoup.comnih.govoup.comphysiology.orgbiologists.com This high basal occupation is critical for the role of MR in maintaining basal physiological functions.

Predominant MR occupation at low corticosteroid concentrations is thought to be important for maintaining ongoing neuronal transmission in specific brain regions and for providing neuroprotection. bohrium.com At the system level, MR activation by low basal levels of this compound is essential for maintaining the low basal activity of the HPA axis. tandfonline.comoup.comphysiology.org The MR is also believed to play a role in regulating the circadian fluctuations of corticosteroids. cambridge.orgtandfonline.com

The MR and GR are often co-expressed in the same brain regions, particularly within limbic structures, and they interact in a complex manner to regulate the HPA axis and influence behavior. oxfordre.comtandfonline.comoup.comoup.comphysiology.orgtandfonline.comoup.com While the GR is primarily responsible for the strong negative feedback on the HPA axis during stress and at high this compound concentrations, the MR plays a crucial modulatory role. cambridge.orgoup.comphysiology.org

Research indicates that MR activation is necessary and sufficient for maintaining low basal this compound levels during the circadian trough. oup.com Furthermore, during periods of higher this compound levels, such as the circadian peak or acute stress, MR activation facilitates the GR-dependent regulation of HPA axis activity. oup.com This suggests a cooperative interaction where MR sets the basal tone and modulates the GR-mediated stress response.

The balance between MR and GR occupation is a significant factor determining the net effect of corticosteroids in the brain. bohrium.com Both receptor types contribute to the negative feedback on the HPA axis, with distinct primary sites of action: GR in the pituitary and hypothalamus, and MR in the hippocampus. oup.com An imbalance in the activity of these two receptors may contribute to psychological and physiological dysregulation. oup.com

Novel Corticosteroid Receptors and Binding Sites

Beyond the well-characterized intracellular MR and GR, evidence suggests the existence of other corticosteroid receptors and binding sites that contribute to this compound's diverse actions. physiology.org These include putative receptors in various tissues, with particular attention given to those found in the intestine. physiology.org

Intestinal Corticosteroid Receptors

The intestine has been identified as a site expressing novel corticosteroid receptors and binding sites distinct from the classical MR and GR. physiology.org Steroid binding studies have indicated the presence of at least two novel putative corticosteroid receptors in intestinal epithelial cells. physiology.org Molecular cloning studies have further identified two low-affinity receptors in the small intestine that are activated by corticosteroids and can induce CYP3A gene expression. physiology.org

One such binding site described in intestinal epithelial cells, particularly in the duodenum and jejunum, is nuclear localized and exhibits characteristics that differentiate it from both MR and GR. physiology.org This site demonstrates a relatively low affinity for this compound (approximately 50 nM) but possesses a high capacity and a broad steroid specificity compared to MR and GR. physiology.org Its steroid specificity appears primarily restricted to C21 steroids. physiology.org This intestinal this compound binding site shares similarities with the pregnane (B1235032) X receptor (PXR) and the human steroid/xenobiotic receptor (SXR) in terms of broad steroid specificity, nuclear localization, and high expression in the small intestine. physiology.org However, it distinguishes itself with a significantly higher affinity for this compound (50 nM versus 5 µM for PXR/SXR). physiology.org These low-affinity, high-capacity this compound binding sites in the small intestine may be related to PXR and SXR as part of a novel branch of the nuclear receptor family involved in regulating the metabolism of a wide range of compounds. physiology.org

Another putative steroid receptor has been identified in colonic epithelial cells, which binds 11-dehydrothis compound (B106187) (DHB), an 11-ketometabolite of this compound produced by 11βHSD2. physiology.orgphysiology.org This receptor shows negligible affinity for classical steroid ligands such as aldosterone, dexamethasone (B1670325), estradiol, RU38486, and 5α-dihydrothis compound. physiology.orgphysiology.org

The cellular response to endogenous corticosteroids in the intestine is influenced by factors such as receptor concentration and the presence of 11βHSD. physiology.org While MR levels are low in the duodenum and jejunum, suggesting a minor role for these receptors, minimal 11βHSD2 activity in these segments suggests that this compound, rather than aldosterone, binds to MR in vivo. physiology.org In contrast, the ileum and colon express both MR and GR, and inhibition of 11βHSD2 activity significantly increases this compound binding to MR and modulates binding to GR, indicating that MR in these regions primarily bind aldosterone in vivo, with this compound binding to GR also being enzyme-modulated. physiology.org Functional studies support these findings, showing that both mineralocorticoids and glucocorticoids regulate electrolyte transport in the ileum and colon, while glucocorticoids primarily affect electrolyte transport in the small intestine. physiology.org

Other Putative Receptors

In addition to intestinal receptors, research suggests the existence of other putative corticosteroid receptors and binding sites in various tissues. Studies have characterized specific, high-affinity this compound binding sites in synaptic membranes from amphibian brains, localized in the neuropil. researcher.life These sites are selective for this compound and progesterone (B1679170) derivatives and are distinct from nuclear receptors. researcher.life

Membrane-associated corticosteroid receptors (mCR) have also been investigated. While evidence for mCR in immune organs may be limited, studies in zebra finches suggest that this compound binds to a low-affinity, high-capacity site in neural membranes, distinct from the high-affinity, lower-capacity site bound by cortisol. researchgate.net Rapid, nongenomic effects of glucocorticoids may be mediated by classical intracellular corticosteroid receptors that associate with the cell membrane, potentially tethered to membrane caveolae. oup.com There is evidence that intracellular receptors like estrogen receptors (ERα and ERβ) can localize to both intracellular and membrane compartments. oup.com Although differences in ligand affinity, lack of sensitivity to intracellular receptor antagonists, and G protein dependence of membrane receptor-mediated effects suggest that the membrane receptor may be distinct from the intracellular receptor, the possibility that the same protein exhibits different properties in different subcellular environments cannot be ruled out. oup.com

Studies in rainbow trout hepatocytes have shown that acute stress levels of cortisol (a primary glucocorticoid in fish) promote the rapid translocation of intracellular GR to the plasma membrane within minutes, a process mediated by the entry of extracellular calcium. mdpi.com This rapid translocation is proposed as a mechanism promoting the nongenomic action of membrane-anchored GR. mdpi.com

Intracellular Signaling Pathways Modulated by this compound

This compound influences a wide array of intracellular signaling pathways, impacting processes such as neurotransmission, neurogenesis, inflammation, and oxidative stress. plos.orgnih.gov These effects can be mediated through both genomic mechanisms involving nuclear receptors and rapid, non-genomic mechanisms potentially involving membrane-associated receptors. oup.comresearchgate.net

Neurotransmission and Neurogenesis

This compound significantly modulates neurotransmission and neurogenesis, particularly in brain regions like the hippocampus, which is critical for learning and memory. tandfonline.comexplorationpub.com Stress-elicited release of this compound contributes to the negative impact of stress on neuroplasticity by affecting AMPA receptor (AMPAR)-mediated excitatory transmission. tandfonline.com

This compound can alter the strength of excitatory synapses by changing the surface mobility of AMPARs. tandfonline.com Studies using single nanoparticle tracking have shown that this compound alters the lateral mobility of AMPARs. tandfonline.com Within minutes, this compound application to CA1 pyramidal neurons can reversibly increase AMPAR miniature excitatory postsynaptic current (mEPSC) frequency through membrane MRs and potentiate long-term potentiation (LTP). tandfonline.com Over longer periods (within hours), this compound increases AMPAR mEPSC and evoked EPSC amplitudes through intracellular GRs, while simultaneously hindering LTP and facilitating long-term depression (LTD). tandfonline.com This suggests a complex, time-dependent, and receptor-specific modulation of synaptic function by this compound.

This compound also impacts neurogenesis, the process of generating new neurons. Chronic elevated this compound levels, often associated with prolonged stress, have been linked to decreased neurogenesis in the hippocampal dentate gyrus in animal models. nih.govmdpi.com This suppressive effect on cell proliferation may not be direct but could occur through an N-methyl-D-aspartate (NMDA) receptor-dependent excitatory pathway. tandfonline.com While high concentrations of glucocorticoids can decrease the proliferation and neural differentiation of neural stem/progenitor cells (NSPCs) via GR activation, basal levels may modulate neurogenesis via MR. nih.gov Chronic this compound treatment has been shown to induce a depressive-like phenotype in rodents, accompanied by reduced neurogenesis in the hippocampus. mdpi.com Conversely, treatment with GR antagonists has been shown to rescue the neurogenesis suppression induced by glucocorticoid exposure or chronic stress. mdpi.com

This compound can also affect neuronal differentiation, with studies showing that this compound treatment can suppress the generation of axons and dendrites from neuronal stem cells. frontiersin.org

Inflammation and Oxidative Stress Pathways

This compound plays a dual role in inflammation, exhibiting both pro-inflammatory and anti-inflammatory properties depending on the context and concentration. nih.gov As a stress hormone, this compound levels fluctuate with the degree and duration of stress, influencing immune changes. nih.gov

This compound can activate the immune system, particularly innate immune cells, via Toll-like receptors. nih.gov Intracellular signaling pathways triggered by this compound can lead to the secretion of both pro-inflammatory and anti-inflammatory factors. nih.gov While short-term stress and associated this compound release may enhance immune activity, sustained high levels can lead to immune dysfunction, including cell death. nih.gov Even a slight increase in this compound levels within a physiological range can activate immune function, related to the production of pro-inflammatory mediators. nih.gov

Corticosteroids, including this compound, are known to suppress inflammation by binding to the cytosolic GR and promoting its translocation to the nucleus, where it regulates the expression of genes involved in inflammation and metabolic processes. mdpi.com The classical model involves GR modulating chromatin structure, suppressing pro-inflammatory gene promoter activity, and enhancing anti-inflammatory mediator expression. mdpi.com GR can directly interact with transcription factors like NF-κB, blocking the activation of genes coding for pro-inflammatory cytokines. researchgate.net It can also increase the transcription of IκB, an inhibitor of NF-κB, and interact with AP-1 through inhibitory protein-protein interactions. researchgate.net

Oxidative stress can significantly influence the effectiveness of corticosteroids in modulating inflammation. Reactive oxygen and nitrogen species (RONS) can promote corticosteroid insensitivity by disrupting GR signaling, leading to the sustained activation of pro-inflammatory pathways in immune and airway structural cells. mdpi.comnih.gov Oxidative stress can augment pro-inflammatory signaling, contributing to poorly controlled inflammation and corticosteroid insensitivity. mdpi.com Increases in RONS are associated with increased pro-inflammatory cytokine expression. mdpi.com Under oxidative stress, RONS can directly activate p38 and JNK, leading to the activation of NFκB and AP-1. mdpi.com Studies suggest that corticosteroids require a balanced redox environment to effectively reduce inflammation. nih.gov

This compound exposure has been shown to increase oxidative markers and decrease antioxidant enzymatic systems in vivo. mdpi.com Activation of GR in response to stress can lead to increased mitochondrial membrane potential, calcium-holding capacity, and mitochondrial oxidation, subsequently increasing the production of RONS and causing oxidative stress. mdpi.com

Synaptic Plasticity Alterations

This compound has marked effects on synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is crucial for learning and memory. plos.org Both facilitating and impairing influences of this compound on synaptic plasticity have been described. plos.org These effects are mediated through both genomic and non-genomic pathways involving MR and GR. plos.orgtandfonline.com

Long-lasting effects of this compound on synaptic plasticity are mediated via GRs, which can enhance AMPAR-mediated mEPSC amplitude, impair NMDA receptor-mediated LTP, and facilitate LTD. plos.org Rapid, non-genomic actions of this compound in the hippocampus are mediated by membrane MRs. tandfonline.com

This compound alters AMPAR mobility, which can facilitate the recruitment of AMPARs to synapses or, under appropriate conditions, lead to their loss, contributing to LTD. plos.org This enhanced lateral diffusion of GluR2-containing AMPARs may underlie both the facilitating and suppressive effects of this compound on synaptic plasticity. plos.org

Studies have shown that stress-level this compound can potentiate evoked NMDA receptor-mediated synaptic responses in adult rat hippocampal slices within 30 minutes. nih.gov Following this fast-onset change, a slow-onset increase in synaptic expression of GluN2A-containing NMDA receptors is observed. nih.gov This suggests that this compound can regulate synaptic plasticity by modulating the function of synaptic NMDA receptors, which are involved in the induction of plasticity. nih.gov

The impact of this compound on synaptic plasticity can be complex and dependent on factors such as concentration and the specific type of plasticity. While this compound can impair NMDA-dependent LTP, the same dosage may enhance VGCC-dependent LTP, a form of plasticity found in the amygdala and hippocampus. frontiersin.org In the hippocampus, this compound appears to enhance VGCC LTP through an intracellular GR-dependent mechanism. frontiersin.org

The balance between MR- and GR-mediated actions is considered crucial for homeostasis and can influence synaptic plasticity. oxfordre.com While intracellular MRs are believed to be largely occupied at baseline this compound levels, rising concentrations activate both membrane MRs and intracellular GRs, with further increases activating membrane GRs. frontiersin.org Membrane receptor-mediated effects tend to occur more rapidly than those mediated by intracellular receptors. frontiersin.org

Data Table: this compound Binding Sites and Characteristics

LocationReceptor/Binding Site TypeAffinity for this compoundCapacitySteroid SpecificityKey FeaturesSource
Intestinal EpitheliaNovel Putative Receptor 1Low (~50 nM)HighBroad, primarily C21 steroidsNuclear localized, distinct from MR/GR, similar to PXR/SXR but higher affinity physiology.org
Intestinal EpitheliaNovel Putative Receptor 2Not specifiedNot specifiedNot specifiedActivated by corticosteroids, induces CYP3A gene expression physiology.org
Colonic Epithelial CellsPutative Receptor binding DHBNegligible affinity for classic steroidsNot specifiedBinds 11-dehydrothis compound (DHB)Distinct from other steroid receptors physiology.orgphysiology.org
Amphibian BrainSpecific Binding Sites in Synaptic MembranesHigh (~0.51 nM)Not specifiedSelective for this compound/progesterone derivativesLocated in neuropil, distinct from nuclear receptors researcher.life
Neural Membranes (Zebra Finch)This compound Binding SiteLowHigh B(max)Binds this compoundDistinct from cortisol binding site researchgate.net
Hepatocytes (Rainbow Trout)Intracellular GR (translocates to membrane)Not specifiedNot specifiedBinds cortisol (primary GC in fish)Rapid translocation to plasma membrane upon acute exposure, calcium-dependent mdpi.com

Data Table: this compound Modulation of Synaptic Plasticity

Target/ProcessReceptor InvolvedTimeframeEffectKey FindingsSource
AMPAR mEPSC frequencyMembrane MRWithin minutesIncreasedReversible increase in CA1 pyramidal neurons. tandfonline.com
LTPMembrane MRWithin minutesPotentiationObserved in CA1 pyramidal neurons. tandfonline.com
AMPAR mEPSC amplitudeIntracellular GRWithin hoursIncreasedObserved in CA1 pyramidal neurons. tandfonline.com
Evoked EPSC amplitudesIntracellular GRWithin hoursIncreasedObserved in CA1 pyramidal neurons. tandfonline.com
LTPIntracellular GRWithin hoursHinderedObserved in CA1 pyramidal neurons. tandfonline.com
LTDIntracellular GRWithin hoursFacilitatedObserved in CA1 pyramidal neurons. tandfonline.com
AMPAR surface mobilityGRNot specifiedIncreased lateral diffusion of GluR2-containing AMPARsMay facilitate recruitment or loss of synaptic AMPARs. plos.org
Evoked NMDA receptor responsesNot specifiedWithin 30 minPotentiatedObserved in adult rat hippocampal slices at stress-level this compound. nih.gov
Synaptic expression of GluN2A-containing NMDARsNot specified>1 hour after exposureSlow-onset increaseFollows rapid potentiation of NMDA receptor responses. nih.gov
NMDA-dependent LTPNot specifiedNot specifiedImpaired (at certain dosages)Contrasts with enhancement of VGCC-dependent LTP. frontiersin.org
VGCC-dependent LTPIntracellular GRNot specifiedEnhanced (at certain dosages)Observed in hippocampus and amygdala. frontiersin.org

Data Table: this compound Modulation of Neurogenesis

Target/ProcessReceptor InvolvedThis compound LevelEffectKey FindingsSource
Hippocampal Neurogenesis (Dentate Gyrus)Not specifiedChronic ElevatedDecreasedObserved in animal models of prolonged stress. nih.govmdpi.com
Cell ProliferationNot specifiedNot specifiedSuppressive action (indirect)May occur through NMDA receptor-dependent pathway. tandfonline.com
NSPC Proliferation and Neural DifferentiationGRHigh ConcentrationDecreasedObserved via GR activation. nih.gov
NeurogenesisMRBasal LevelModulationSuggested role in regulating neurogenesis. nih.gov
Neurogenesis SuppressionGRNot specifiedRescued by antagonist treatmentGR antagonists reverse suppression induced by GCs or chronic stress. mdpi.com
Neuronal DifferentiationNot specifiedThis compound TreatmentSuppressed generation of axons and dendritesObserved in studies on neuronal stem cells. frontiersin.org

Data Table: this compound Modulation of Inflammation and Oxidative Stress

Target/ProcessReceptor InvolvedContext/LevelEffectKey FindingsSource
Immune System ActivationToll-like receptorsStressActivation, particularly innate immune cellsTriggers intracellular signaling pathways. nih.gov
Secretion of Inflammatory FactorsNot specifiedStressSecretion of pro-inflammatory and anti-inflammatory factorsDual role depending on stress duration and level. nih.gov
Immune ActivityNot specifiedPhysiological RangeActivation (at slight increase)Related to pro-inflammatory mediator production. nih.gov
Immune Dysfunction/Cell DeathNot specifiedSustained High LevelsCan lead to immune dysfunction and cell deathObserved under chronic stress conditions. nih.gov
Inflammation SuppressionCytosolic GRNot specifiedSuppression via nuclear translocation and gene regulationModulates chromatin structure, suppresses pro-inflammatory genes, enhances anti-inflammatory mediators. mdpi.com
NF-κB ActivationGRNot specifiedBlocked (direct interaction)GR blocks activation of genes for pro-inflammatory cytokines. researchgate.net
IκB TranscriptionGRNot specifiedIncreasedGR increases transcription of IκB, an NF-κB inhibitor. researchgate.net
AP-1 ActivityGRNot specifiedInhibited (protein-protein interaction)GR interacts with AP-1, preventing its binding to response elements. researchgate.net
Corticosteroid InsensitivityGROxidative StressPromoted via disruption of GR signalingLeads to sustained activation of pro-inflammatory pathways. mdpi.comnih.gov
Pro-inflammatory SignalingNot specifiedOxidative StressAugmentedContributes to poorly controlled inflammation. mdpi.com
Pro-inflammatory Cytokine ExpressionNot specifiedIncreased RONSIncreasedAssociated with elevated reactive oxygen and nitrogen species. mdpi.com
p38 and JNK ActivationNot specifiedOxidative StressDirect activation by RONSLeads to activation of NFκB and AP-1. mdpi.com
Oxidative MarkersNot specifiedThis compound ExposureIncreasedObserved in vivo studies. mdpi.com
Antioxidant Enzymatic SystemsNot specifiedThis compound ExposureDecreasedObserved in vivo studies. mdpi.com
Mitochondrial Function (Membrane Potential, Ca Holding, Oxidation)GRStressIncreasedLeads to increased RONS production and oxidative stress. mdpi.com

mTOR Pathway Modulation

This compound has been shown to modulate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of cell growth, proliferation, protein synthesis, and autophagy. Research, particularly in the hippocampus, a brain region sensitive to stress and glucocorticoids, indicates that this compound can reduce mTOR activation. Studies in rodents exposed to chronic stress or this compound administration have observed reduced phosphorylation levels of mTOR and its downstream targets, such as p70S6K, in areas like the prefrontal cortex, hippocampus, and amygdala. This suggests that decreased mTOR signaling may contribute to the neuropathophysiology of stress-related conditions.

Specific regulators of the mTOR pathway, such as DNA damage-induced transcript 4 (DDIT4) and FK506-binding protein 51 (FKBP51), have been shown to be transcriptionally regulated by acute glucocorticoid exposure in the dentate gyrus of rats. While acute exposure can upregulate DDIT4 and FKBP51, it can downregulate other mTOR pathway members like DDIT4-like and DDIT3. Interestingly, the responsiveness of some of these genes to glucocorticoids can be altered by a history of chronic stress. Elevated basal hippocampal mTOR protein levels have been observed in animals subjected to chronic stress, and an acute glucocorticoid challenge significantly reduced these levels in previously stressed animals but not in unstressed controls. These findings suggest that this compound's regulation of the mTOR pathway is a dynamic process influenced by stress history.

This compound has also been shown to inactivate the PI3K/Akt/mTOR pathway in primary hippocampal neurons, leading to increased neuronal autophagy. Treatment with this compound at concentrations ranging from 100 to 400 µM decreased the expression of key components in this pathway, including PI3K, p-Akt, p-mTOR, p-p70S6, and p-4ebp1.

Amino Acid Transporter Function

Glucocorticoids, including this compound, can influence the function of amino acid transporters, which are essential for nutrient uptake and cellular function. Studies using primary human trophoblast cells have investigated the effects of glucocorticoids on System A amino acid transporters (SNATs 1, 2, and 4), which are crucial for placental nutrient delivery. While excess maternal glucocorticoids in vivo can suppress placental transport of neutral amino acids mediated by System A transporters, in vitro studies on primary human trophoblast cells have shown that glucocorticoids can stimulate System A amino acid transport. Specifically, treatment with cortisol or dexamethasone increased the uptake of methyl amino isobutyric acid (MeAIB), a substrate for System A transporters. This was associated with an upregulation of SNAT2 mRNA and protein expression levels at higher glucocorticoid concentrations.

In neuronal contexts, this compound has been shown to induce the expression of the Excitatory Amino Acid Transporter 2 (EAAT2) protein, which is primarily expressed in astrocytes and is responsible for a significant portion of brain glutamate (B1630785) clearance. This compound-induced EAAT2 protein has been observed to have normal cellular localization and glutamate transport function.

Role of NF-κB Translocation

This compound can influence the nuclear translocation and activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor complex involved in regulating immune and inflammatory responses. nih.gov The effect of this compound on NF-κB translocation can be complex and context-dependent, with studies indicating differential effects based on concentration and the specific cell type or stimulus.

In BV2 microglia-like cells, pre-exposure to low concentrations of this compound (e.g., 50 nM) has been shown to increase NF-κB p65 translocation to the nucleus in response to subsequent inflammatory stimuli like lipopolysaccharide (LPS) or TNF-α. This suggests a priming effect where prior this compound exposure can sensitize the microglial response. This enhanced translocation was found to be dependent on the mineralocorticoid receptor (MR). Conversely, higher concentrations of this compound can suppress later responses to LPS, a glucocorticoid receptor (GR)-dependent effect.

Chronic this compound administration has been linked to the activation of microglia and the triggering of neuroinflammatory responses, potentially involving the release of pro-inflammatory cytokines. nih.gov Repeated this compound stimulation in animals has been associated with neuronal damage and cognitive decline through pathways that may involve NF-κB signaling. nih.gov However, other studies suggest that acute this compound exposure can inhibit NF-κB nuclear translocation in cortical neurons, which may contribute to neuroprotective effects. The interplay between this compound, its receptors (MR and GR), and NF-κB signaling appears to be a critical determinant of the inflammatory and neuroinflammatory outcomes in response to stress. nih.govnih.gov

Physiological and Behavioral Regulation by Corticosterone

Central Nervous System Effects of Corticosterone

This compound, a primary glucocorticoid hormone, exerts profound and multifaceted effects on the central nervous system (CNS). Its influence extends across various brain regions, modulating everything from synaptic plasticity to complex behaviors. These actions are primarily mediated through two types of corticosteroid receptors: high-affinity mineralocorticoid receptors (MRs) and lower-affinity glucocorticoid receptors (GRs). nih.gov The differential distribution and activation of these receptors throughout the brain allow for a nuanced regulation of neural activity under both normal and stressful conditions. begellhouse.com

The hippocampus is a critical brain structure for learning and memory and is a principal target for this compound due to its high concentration of both MRs and GRs. pnas.orgnih.gov The effects of this compound on hippocampal function are complex and often described as following an inverted U-shaped curve. nih.gov

Under baseline, non-stress conditions, physiological fluctuations of this compound primarily activate MRs, which is crucial for maintaining normal neuronal excitability and synaptic plasticity. begellhouse.com This basal level of this compound is essential for optimal cognitive functions, including long-term potentiation (LTP), a cellular mechanism that underlies learning and memory. nih.govpnas.org

However, during stress, elevated this compound levels lead to the additional activation of GRs. begellhouse.com While short-term increases in this compound can be adaptive, chronic exposure to high levels can be detrimental to the hippocampus. nih.gov Prolonged GR activation can suppress neurogenesis, the birth of new neurons, in the dentate gyrus, a key area for memory formation. nih.gov Furthermore, chronic stress and the resultant high this compound levels can lead to the remodeling of dendrites in hippocampal neurons, causing a simplification of their structure. nih.gov These structural changes are associated with impairments in spatial memory. nih.gov

Research has demonstrated that both acute and chronic elevations in this compound can impair LTP in the hippocampus. nih.gov High concentrations of the hormone have been shown to suppress the induction and maintenance of LTP in hippocampal slices, a process thought to be mediated by GR activation that interferes with necessary signaling pathways for synaptic strengthening. researchgate.net

Table 1: Effects of this compound on Hippocampal Function
This compound LevelPrimary Receptor ActivatedEffect on Hippocampal FunctionImpact on Synaptic Plasticity (LTP)
BasalMineralocorticoid Receptors (MRs)Maintains normal neuronal excitability and synaptic plasticity. begellhouse.comEssential for optimal LTP. nih.gov
Acutely Elevated (Stress)Glucocorticoid Receptors (GRs)Can impair LTP induction. nih.govCan impair LTP induction. nih.gov
Chronically ElevatedGlucocorticoid Receptors (GRs)Suppresses neurogenesis, causes dendritic remodeling, and impairs spatial memory. nih.govnih.govChronically suppresses LTP. nih.gov

The prefrontal cortex (PFC), which is responsible for executive functions like working memory, decision-making, and attention, is another significant target of this compound. amsterdamumc.nlpnas.org Similar to the hippocampus, the PFC contains both MRs and GRs, and its function is highly sensitive to circulating this compound levels. pnas.org The relationship between this compound and PFC function can also be described by an inverted U-shape, where optimal levels are beneficial, but levels that are too high or too low are detrimental. nih.gov

Acute stress and the subsequent rise in this compound can transiently impair working memory and cognitive flexibility, both of which are heavily dependent on the PFC. researchgate.netbordeaux-neurocampus.fr These rapid effects are thought to occur through non-genomic actions of this compound that alter neuronal firing and synaptic transmission. nih.gov Conversely, some research suggests that the delayed, genomic effects of corticosteroids can enhance working memory processing. amsterdamumc.nlnih.gov

Chronic exposure to elevated this compound can lead to more lasting structural changes in the PFC, including dendritic atrophy and a reduction in synaptic spines, which are associated with persistent deficits in executive function. pnas.org

The amygdala, a brain region central to processing emotions, particularly fear and anxiety, is densely populated with glucocorticoid receptors and is highly responsive to this compound. pnas.orgbegellhouse.com In contrast to its effects on the hippocampus and PFC, this compound generally enhances activity and plasticity in the amygdala. pnas.org

Acute increases in this compound can promote fear learning and the consolidation of memories for emotionally arousing events. nih.gov This is considered an adaptive response that helps an organism remember and avoid potential threats. nih.gov This enhancement of amygdala-dependent memory is mediated by the activation of GRs, which facilitates synaptic plasticity in this region. begellhouse.com

However, chronic exposure to high levels of this compound can lead to hyperactivity of the amygdala, which can result in a state of heightened anxiety and fear. nih.gov Chronic stress can induce dendritic hypertrophy (growth) in the basolateral amygdala, the opposite of what is observed in the hippocampus and PFC. pnas.org This structural enhancement is thought to contribute to the persistent potentiation of fear-related memories and behaviors. pnas.org

Table 2: Contrasting Effects of Chronic this compound on Brain Regions
Brain RegionEffect on Neuronal StructureFunctional Consequence
HippocampusDendritic atrophy. nih.govImpaired spatial memory. nih.gov
Prefrontal CortexDendritic atrophy. pnas.orgImpaired executive function. pnas.org
AmygdalaDendritic hypertrophy. pnas.orgEnhanced fear learning and anxiety. pnas.orgnih.gov

This compound significantly modulates various neurotransmitter systems, with the serotonergic system being a key target. begellhouse.comresearchgate.net Serotonin (B10506) plays a crucial role in regulating mood, anxiety, and cognition. This compound can influence serotonergic neurotransmission at multiple levels, including synthesis, release, and receptor function. begellhouse.compnas.org

The interaction is complex and depends on the duration of this compound elevation. Transiently increased concentrations of corticosteroids, such as during acute stress, can allow for increased activity of the raphe-hippocampal system, which is a major serotonin pathway. begellhouse.com However, under conditions of chronically elevated corticosteroid concentrations, serotonergic neurotransmission is impaired. begellhouse.com Long-term exposure to high this compound levels can attenuate serotonin responses in hippocampal neurons. pnas.org This functional impairment may occur without a decrease in serotonin receptor mRNA levels, suggesting a post-transcriptional mechanism. pnas.org

The widespread effects of this compound on brain structure and function have significant implications for neuropsychiatric and cognitive health. nih.govnih.gov Dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis, which controls this compound secretion, is a common feature in many psychiatric disorders. nih.gov

Elevated levels of this compound are strongly implicated in the pathophysiology of depression and anxiety. nih.govnih.govfrontiersin.org Chronic stress, a major risk factor for these conditions, leads to sustained elevations in this compound, which in turn can induce neurobiological changes that contribute to depressive and anxiety-like behaviors. nih.govresearchgate.net

Animal models have shown that chronic administration of this compound can induce behaviors that mimic human depression, such as anhedonia (a reduced ability to feel pleasure) and increased anxiety-like behaviors. nih.govnih.govijpsjournal.com These models are widely used to study the neurobiology of depression. ijpsjournal.com

The detrimental effects of high this compound levels on the hippocampus and prefrontal cortex, coupled with the enhancement of amygdala activity, are thought to be a core neural basis for depression and anxiety. nih.govpnas.orgnih.gov Furthermore, the impairment of the serotonergic system by chronic high this compound is consistent with the neurobiological findings in depressive disorders. begellhouse.compnas.org

Neuropsychiatric and Cognitive Implications

Cognitive Impairment (Memory and Learning)

This compound, a primary glucocorticoid in many species, plays a complex and often biphasic role in cognitive function, particularly in the domains of memory and learning. While acute, moderate elevations in this compound can enhance memory consolidation, prolonged exposure to high levels is consistently associated with significant cognitive deficits. This impairment is largely attributed to the effects of this compound on the hippocampus and prefrontal cortex, brain regions critical for these cognitive processes.

Long-term exposure to elevated this compound levels can lead to structural changes in the brain, including hippocampal atrophy. Research has demonstrated that high concentrations of glucocorticoids can impair declarative memory, which is the memory of facts and events. Studies in both humans and animal models have shown that chronic stress, which is characterized by sustained high levels of this compound, is linked to impairments in spatial learning and memory.

The mechanisms underlying this compound-induced cognitive impairment are multifaceted. They include the induction of neuronal apoptosis (cell death) and alterations in synaptic plasticity. Glucocorticoids can inhibit long-term potentiation, a cellular mechanism that underlies learning and memory, and facilitate long-term depression in the hippocampus. The balance between mineralocorticoid receptor (MR) and glucocorticoid receptor (GR) activation is crucial; excessive GR activation by high this compound levels is generally associated with impaired memory storage and retrieval.

Conversely, some studies indicate that acute administration of glucocorticoids can, under certain conditions, enhance memory. This suggests that the timing and duration of this compound elevation are critical factors in determining its effect on cognition. For instance, a low-dose infusion of hydrocortisone (B1673445) has been shown to improve performance in some cognitive tasks.

Table 1: Effects of this compound on Cognitive Function

Condition This compound Level Effect on Memory and Learning Key Brain Regions Affected
Acute Stress Transiently High Can enhance memory consolidation Prefrontal Cortex
Chronic Stress Sustained High Impairs memory and learning, particularly declarative and spatial memory Hippocampus, Prefrontal Cortex
Exogenous Administration (High Dose) High Can lead to declarative memory deficits Hippocampus
Exogenous Administration (Low Dose) Moderately Elevated May improve performance on some cognitive tasks Not specified
Psychosis and Mania

Elevated levels of corticosteroids, including this compound, have been linked to the emergence of psychiatric symptoms such as psychosis and mania. While much of the direct evidence comes from studies on synthetic glucocorticoids administered for medical conditions, the underlying principle relates to the impact of high levels of these hormones on the brain. Corticosteroid-induced psychosis can manifest as a range of symptoms, from mood changes and memory deficits to overt psychosis with hallucinations and delusions.

Mania and hypomania are the most commonly reported psychiatric side effects of corticosteroid therapy, followed by depressive symptoms and psychotic reactions. The onset of these symptoms can be rapid, often occurring within a few days to a week of initiating high-dose therapy. However, they can also develop after long-term use or even after the cessation of treatment.

Several factors may increase the risk of developing corticosteroid-induced mania and psychosis, including high dosage, prolonged therapy, and pre-existing psychiatric conditions. However, it is important to note that these adverse effects can also occur at low doses and in individuals with no prior psychiatric history. The pathophysiology is thought to involve abnormalities in the hypothalamic-pituitary-adrenal (HPA) axis, which can lead to mood disorders.

Table 2: Psychiatric Symptoms Associated with Elevated Corticosteroids

Symptom Category Prevalence (in patients treated with corticosteroids) Common Manifestations
Mania/Hypomania Most common (~35%) Elevated energy, racing thoughts, decreased need for sleep
Depression ~28% Low mood, loss of interest, fatigue
Psychosis ~24% Hallucinations, delusions, paranoia
Mixed Mood Episodes ~8-12% Co-occurrence of manic and depressive symptoms
Delirium ~10-13% Confusion, disorientation, altered consciousness

This compound in Stress Response and Adaptation

Basal Regulation of HPA Axis

The hypothalamic-pituitary-adrenal (HPA) axis is the primary neuroendocrine system responsible for regulating the release of this compound. Under non-stressful, or basal, conditions, the HPA axis maintains a rhythmic secretion of this compound, which is essential for normal physiological functioning. This basal regulation is characterized by both a circadian (24-hour) and an ultradian (pulsatile) pattern of release.

The circadian rhythm of this compound is typically characterized by a peak in the early morning, just before waking, which helps to mobilize energy for the day's activities. Levels then gradually decline throughout the day, reaching a nadir in the evening. This rhythm is governed by the suprachiasmatic nucleus of the hypothalamus, the body's master clock.

Superimposed on this circadian rhythm are ultradian pulses of this compound, which occur approximately every hour. These pulses are thought to be important for maintaining the sensitivity of target tissues to glucocorticoids and for the efficient regulation of the HPA axis itself. The mineralocorticoid receptor (MR), which has a high affinity for this compound, is crucial for regulating basal HPA axis activity, particularly during the nadir of the circadian cycle.

Acute Stress Response Modulation

In response to an acute stressor, the HPA axis is rapidly activated, leading to a surge in this compound secretion. This response is initiated in the hypothalamus, which releases corticotropin-releasing hormone (CRH). CRH then stimulates the anterior pituitary gland to release adrenocorticotropic hormone (ACTH) into the bloodstream. ACTH, in turn, travels to the adrenal cortex and stimulates the synthesis and release of this compound.

The acute increase in this compound has several adaptive functions that help the body cope with the stressor. It mobilizes energy reserves by increasing glucose availability, modulates immune function to prevent over-activation, and enhances alertness and cognitive functions relevant to the stressful situation. The magnitude and duration of the this compound response are generally proportional to the intensity of the stressor. This rapid hormonal cascade is a critical component of the body's "fight or flight" response, preparing the organism to face a perceived threat.

Chronic Stress Effects and HPA Axis Dysregulation

While the acute stress response is adaptive, chronic or prolonged stress can lead to dysregulation of the HPA axis, with significant negative consequences for health. Chronic stress results in sustained activation of the HPA axis and persistently elevated levels of this compound. This prolonged exposure to high this compound can lead to a state of allostatic overload, where the cumulative wear and tear on the body from chronic stress becomes detrimental.

One of the key features of chronic stress-induced HPA axis dysregulation is impaired negative feedback, which is the mechanism that normally shuts off the stress response. This leads to a vicious cycle of continued HPA axis activation and this compound release. Chronic elevation of this compound has been linked to a wide range of health problems, including metabolic disorders, immune dysfunction, and an increased risk for psychiatric conditions such as depression and anxiety. Furthermore, chronic stress can cause structural changes in the brain, including atrophy of the hippocampus, which can contribute to cognitive impairments.

Table 3: Comparison of Acute vs. Chronic Stress Effects on the HPA Axis

Feature Acute Stress Chronic Stress
HPA Axis Activation Rapid and transient Sustained and prolonged
This compound Levels Sharp, temporary increase Persistently elevated
Negative Feedback Intact and efficient Impaired and less effective
Physiological Effect Adaptive, mobilizes energy, enhances focus Maladaptive, contributes to allostatic overload
Health Consequences Generally beneficial for survival Increased risk of metabolic, immune, and psychiatric disorders

Negative Feedback Mechanisms

A critical component of HPA axis regulation is the negative feedback mechanism, whereby this compound inhibits its own production. This process is essential for terminating the stress response and maintaining homeostasis. This compound exerts its negative feedback effects at multiple levels of the HPA axis, primarily at the anterior pituitary gland and the hypothalamus.

At these sites, this compound binds to glucocorticoid receptors (GRs). Activation of GRs in the pituitary gland directly inhibits the secretion of ACTH. In the hypothalamus, this compound acts to suppress the synthesis and release of CRH. This dual action effectively dampens the upstream signals that drive this compound production.

There are different temporal domains of negative feedback. A rapid, non-genomic feedback occurs within minutes and is thought to be important for shaping the ultradian rhythm of this compound secretion and for rapidly terminating the response to acute stressors. A slower, delayed feedback involves changes in gene expression and is crucial for the longer-term regulation of HPA axis activity. Impairment of these negative feedback mechanisms is a hallmark of chronic stress and is implicated in the pathophysiology of several stress-related disorders.

Stress Resilience and Allostatic Load

This compound plays a pivotal role in an organism's ability to cope with stress, a concept known as stress resilience. rug.nlnih.gov This glucocorticoid hormone, released from the adrenal gland in response to stressors, helps regulate homeostasis and facilitates adaptation. nih.gov The effects of this compound are primarily mediated through two types of receptors: mineralocorticoid receptors (MR) and glucocorticoid receptors (GR). rug.nl These receptors work in a complementary fashion to manage stress responses. rug.nl The higher-affinity MRs are instrumental in the initial phase of the stress response, supporting the selection of appropriate coping mechanisms. rug.nlresearchgate.net As this compound levels rise during a stressful event, the lower-affinity GRs become activated, which helps to terminate the stress response and restore homeostasis. rug.nlresearchgate.net This GR-mediated action also aids in the consolidation of memories related to the stressful experience, which can inform future coping strategies. rug.nl

However, when stressors are chronic or severe, the continuous or repeated activation of the stress response system can lead to a state of "allostatic load." This refers to the cumulative wear and tear on the body that results from chronic overactivity or underactivity of allostatic systems. oup.com Chronic elevation of this compound can contribute significantly to allostatic load by altering neural plasticity. nih.gov For instance, prolonged stress and high this compound levels can lead to dendritic atrophy in the hippocampus, a brain region crucial for memory and HPA axis regulation, while promoting dendritic growth in the amygdala, which is involved in fear and emotional responses. nih.gov This imbalance can impair cognitive function and emotional regulation, ultimately compromising resilience and increasing vulnerability to stress-related disorders. rug.nlnih.gov The development of resilience can be viewed as a learned behavior, where individuals develop protective mechanisms against the detrimental effects of stress, a process in which the balanced regulation of this compound is a key factor. nih.gov

Receptor Type Affinity for this compound Primary Role in Stress Response Effect of Activation
Mineralocorticoid Receptor (MR) High Initial response, selection of coping styles. rug.nlresearchgate.net Facilitates contextual memory retrieval. rug.nlresearchgate.net
Glucocorticoid Receptor (GR) Low Termination of stress response, recovery of homeostasis. rug.nlresearchgate.net Restrains primary stress reactions, promotes cognitive control, facilitates memory storage of the experience. rug.nlnih.gov

Immunomodulatory Roles of this compound

This compound is a potent modulator of the immune system, exerting a wide range of effects that are critical for maintaining immune homeostasis. nih.govfrontiersin.org Its actions are complex, as it can both suppress and enhance immune responses depending on various factors such as its concentration, the duration of exposure, and the specific immune cell type and its activation state. nih.govfrontiersin.orgfrontiersin.org This dual functionality allows this compound to fine-tune inflammatory processes and immune surveillance. nih.govfrontiersin.org Generally, this compound is known for its anti-inflammatory and immunosuppressive properties, which are vital in preventing an overactive immune response that could lead to tissue damage. karger.comnih.gov However, under certain conditions, it can also have pro-inflammatory effects, highlighting its role as a nuanced regulator rather than a simple suppressor of the immune system. nih.govkarger.com

The immunomodulatory effects of this compound are mediated through the glucocorticoid receptor, which is expressed in virtually all immune cells. nih.govfrontiersin.org Upon binding to its receptor, this compound can influence gene expression, leading to the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory molecules. karger.comnih.gov It affects both the innate and adaptive branches of the immune system, influencing the function of a wide array of immune cells, including macrophages, dendritic cells, neutrophils, T-cells, and B-cells. frontiersin.orgfrontiersin.org

This compound exhibits a well-documented dual role in the regulation of inflammation, capable of exerting both potent anti-inflammatory and, under specific circumstances, pro-inflammatory effects. nih.govkarger.com The anti-inflammatory actions are the most recognized and are a cornerstone of its physiological function and therapeutic use. nih.gov this compound suppresses inflammation by inhibiting the expression of pro-inflammatory genes, such as those encoding for cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules. karger.com This is achieved through several mechanisms, including the direct repression of gene transcription and interference with the signaling pathways of pro-inflammatory transcription factors like NF-κB and AP-1. karger.comnih.gov Furthermore, this compound can induce the expression of anti-inflammatory proteins, which contribute to the resolution of inflammation. karger.com For example, it can promote a switch in the gene expression profile of macrophages from a pro-inflammatory to an anti-inflammatory phenotype and enhance their ability to clear apoptotic cells, a process that is inherently anti-inflammatory. karger.comnih.gov

Conversely, this compound can also exhibit pro-inflammatory properties. nih.govfrontiersin.org This effect is often dependent on the concentration and timing of this compound exposure relative to the inflammatory stimulus. frontiersin.org For instance, low concentrations of this compound have been shown to enhance the expression of inflammatory genes in macrophages. nih.gov In the brain, glucocorticoids can potentiate the pro-inflammatory response by increasing the expression of Toll-like receptors (TLRs) and components of the NLRP3 inflammasome, which are key players in the innate immune response. frontiersin.orgnih.gov This priming effect can lead to an exaggerated inflammatory response to a subsequent immune challenge. frontiersin.orgnih.gov The context-dependent nature of this compound's effects—being anti-inflammatory during an acute stress response to prevent excessive inflammation, and potentially pro-inflammatory in other contexts—underscores its complex role in modulating the inflammatory milieu. nih.govfrontiersin.org

Effect Mechanisms
Anti-inflammatory Inhibition of pro-inflammatory cytokine and chemokine gene expression. karger.com Repression of transcription factors NF-κB and AP-1. nih.gov Induction of anti-inflammatory proteins. karger.com Promotion of anti-inflammatory macrophage phenotype. nih.gov
Pro-inflammatory Enhancement of inflammatory gene expression at low concentrations. nih.gov Upregulation of Toll-like receptors (TLRs) and NLRP3 inflammasome components. frontiersin.org Priming of immune cells for an exaggerated response to subsequent stimuli. nih.gov

This compound exerts distinct and sometimes opposing effects on the two arms of the immune system: innate and adaptive immunity. frontiersin.org Its influence on innate immunity, the body's first line of defense, is multifaceted. karger.com this compound can suppress the functions of key innate immune cells like macrophages and dendritic cells by inhibiting their production of pro-inflammatory cytokines. frontiersin.org However, it can also enhance certain aspects of innate immunity. nih.gov For example, some studies suggest that a slight increase in this compound levels can enhance innate immune function and even alleviate oxidative damage. nih.govfrontiersin.org this compound can also upregulate the expression of genes involved in pathogen detection, such as pattern recognition receptors. nih.gov

In contrast, the effects of this compound on adaptive immunity are generally considered to be suppressive, particularly on cell-mediated immunity. frontiersin.org It can inhibit the proliferation of T-cells and induce their apoptosis (programmed cell death). karger.com this compound can also skew the adaptive immune response by inhibiting the production of Th1 cytokines, which are crucial for cellular immunity, while sometimes promoting Th2 responses that are involved in humoral immunity. frontiersin.orgfrontiersin.org However, there are exceptions to this general suppressive role. For instance, glucocorticoids can induce the migration of T-cells to lymphoid tissues, which can enhance the immune response in those specific locations. frontiersin.orgresearchgate.net This redistribution of lymphocytes is under circadian control, partly regulated by the daily rhythm of this compound secretion. frontiersin.orgresearchgate.net Therefore, this compound can be seen as a regulator that may suppress systemic adaptive immune responses while potentially enhancing them in specific tissue compartments. frontiersin.org

This compound significantly influences the function of various immune cells, with its effects on microglia and T-cells being particularly well-studied. Microglia, the resident immune cells of the central nervous system, are highly responsive to this compound. The hormone can have both pro- and anti-inflammatory effects on these cells. nih.gov For instance, high concentrations of this compound can suppress the activation of microglia and the production of pro-inflammatory cytokines. nih.gov Conversely, low concentrations or pre-exposure to this compound can prime microglia, leading to a sensitized or exaggerated inflammatory response to subsequent stimuli like lipopolysaccharide (LPS). nih.gov This priming is associated with increased translocation of the transcription factor NF-κB and enhanced release of the pro-inflammatory cytokine IL-1β. nih.gov this compound's effects on microglia proliferation are also complex, with some studies showing an inhibition of proliferation.

The impact of this compound on T-cells, key players in adaptive immunity, is also multifaceted. A primary action of this compound is the inhibition of T-cell proliferation and the induction of T-cell apoptosis, which are key mechanisms of its immunosuppressive effects. karger.com It can also modulate T-cell differentiation, generally suppressing the Th1 cell lineage and its associated cytokines (e.g., IL-2, IFN-γ). frontiersin.org However, the effect of this compound on T-cells is dependent on factors like cell density and the timing of exposure. nih.govkarger.com Under conditions of high cell density, which may mimic the environment in lymphoid organs, this compound can initially enhance T-cell mitogenesis before later inhibiting it. nih.govkarger.com In the context of cancer, glucocorticoid signaling has been implicated in promoting T-cell dysfunction within the tumor microenvironment, characterized by reduced production of effector cytokines and increased expression of inhibitory receptors like PD-1 and Tim-3. acir.org

This compound has a complex and often bidirectional relationship with oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products with antioxidants. nih.govresearchgate.net Chronic exposure to high levels of this compound is generally associated with increased oxidative stress. nih.gov This can occur through various mechanisms, including the dysregulation of mitochondrial function. nih.gov In female fetuses, for example, maternal exposure to this compound has been shown to alter oxidative stress markers and antioxidant function in the placenta. nih.gov Studies in rats have indicated that higher basal levels of this compound can be a marker of susceptibility to oxidative and nitrosative damage in the brain following stress exposure. nih.govkcl.ac.uk

However, the interaction between this compound and oxidative stress is not always straightforward. researchgate.net Under certain conditions, particularly in the context of an acute stress response, an increase in this compound may be associated with a reduction in oxidative damage. researchgate.net For instance, in some animal studies, a more pronounced this compound response to an acute stressor was linked to lower levels of oxidative damage markers. researchgate.net This suggests that acute elevations of this compound might trigger protective antioxidant mechanisms. researchgate.net Indeed, some research has found a positive relationship between baseline this compound levels and the content of antioxidants like total glutathione. researchgate.net These seemingly contradictory findings highlight that the impact of this compound on oxidative balance is highly dependent on the duration and context of its elevation. nih.govfrontiersin.org A slight increase in this compound may even help alleviate oxidative damage and bolster innate immunity. nih.govfrontiersin.org

Condition Effect on Oxidative Stress
Chronic High this compound Increased oxidative stress. nih.gov Altered mitochondrial function. nih.gov Increased susceptibility to oxidative damage in the brain. kcl.ac.uk
Acute this compound Increase Potentially reduced oxidative damage. researchgate.net Possible activation of antioxidant defenses. researchgate.net
Slight this compound Increase May alleviate oxidative damage. nih.govfrontiersin.org

Developmental Programming by this compound

Early-life exposure to this compound can have profound and long-lasting effects on an individual's physiology and behavior, a phenomenon known as developmental programming. oup.comnih.gov The prenatal and early postnatal periods are critical windows during which the developing brain and other organ systems are particularly sensitive to hormonal signals. nih.govnih.gov Maternal stress can lead to elevated levels of glucocorticoids, which can cross the placental barrier and influence fetal development. oup.comnih.gov This early-life exposure to this compound can program the set-point and reactivity of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. nih.govresearchgate.net For example, prenatal glucocorticoid exposure in rats has been shown to lead to permanently elevated basal this compound levels in the adult offspring. nih.govresearchgate.net These programmed changes in HPA axis function can have lifelong implications for how an individual responds to stress. oup.comnih.gov

The programming effects of this compound extend beyond the HPA axis to influence neurodevelopment and the immune system. nih.govneurosciencenews.com Exposure to excess glucocorticoids during brain development can alter neuronal migration, differentiation, and synapse formation, potentially leading to permanent changes in brain structure and function. nih.govnih.gov For instance, chronic exposure to synthetic glucocorticoids in brain organoid models has been shown to shift the balance of neuron types, increasing inhibitory neurons while decreasing excitatory ones. neurosciencenews.com These effects on neurodevelopment may contribute to an increased risk for neurodevelopmental and psychiatric disorders later in life. nih.govresearchgate.net Furthermore, perinatal glucocorticoid exposure can also program the immune system. rupress.org For example, it can lead to long-term alterations in T-cell responses in adulthood. rupress.org The effects of developmental programming by this compound are often sex- and age-specific, highlighting the complexity of these long-term adaptations. oup.com

Perinatal Glucocorticoid Exposure and Long-Term Effects

Exposure to elevated levels of glucocorticoids, such as this compound, during the perinatal period can lead to profound and lasting effects on an individual's development and health. amsterdamumc.nlscispace.com This early life stress, whether from maternal stress or direct administration of synthetic glucocorticoids, can permanently alter the developmental trajectory of various organ systems. scispace.comnih.gov Animal studies have demonstrated that such exposure is associated with an increased risk for developing a range of affective, behavioral, and somatic disorders in later life. amsterdamumc.nlvu.nl

The timing of this exposure is a critical determinant of the specific long-term outcomes. nih.gov The developing brain is particularly vulnerable, and excess glucocorticoid exposure can impact brain morphology and size. vu.nl Furthermore, organs such as the heart, kidneys, and the metabolic system can be permanently affected, leading to conditions like elevated blood pressure, impaired cardiac and vascular function, and altered glucose tolerance in adulthood. scispace.comfrontiersin.org For instance, prenatal exposure to synthetic glucocorticoids has been linked to reduced birth weight and head circumference. vu.nl The placenta plays a crucial role in regulating fetal exposure to maternal this compound through the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which inactivates glucocorticoids. amsterdamumc.nlvu.nl Inhibition of this enzyme, as seen with the consumption of licorice during pregnancy, has been associated with an increased risk of behavioral problems linked to altered Hypothalamic-Pituitary-Adrenal (HPA) axis activity. vu.nl

Table 1: Long-Term Consequences of Perinatal Glucocorticoid Exposure in Animal Models

Organ System/FunctionObserved Long-Term EffectsReference
Central Nervous SystemAltered brain morphology and size, behavioral deficits. scispace.comvu.nl
Cardiovascular SystemElevated blood pressure, impaired cardiac and vascular function. scispace.comfrontiersin.org
Endocrine SystemAltered Hypothalamic-Pituitary-Adrenal (HPA) axis function, decreased glucose tolerance. amsterdamumc.nlvu.nl
Renal SystemAltered kidney development. scispace.com

Programming of HPA Axis Activity and Stress Responsivity

Perinatal exposure to excess this compound plays a fundamental role in programming the lifelong activity of the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's central stress response system. nih.govresearchgate.net This early-life programming can lead to persistent alterations in how an individual responds to stress throughout their life. nih.gov The HPA axis is "set" during this critical developmental window, and exposure to high levels of glucocorticoids can lead to adaptations that may become maladaptive in later life. nih.gov

A key mechanism underlying this programming involves changes in the number and function of glucocorticoid receptors (GR) and mineralocorticoid receptors (MR) in key brain regions, particularly the hippocampus. nih.govfrontiersin.org In rodent models, maternal glucocorticoid exposure has been shown to reduce the number of these receptors, which impairs the negative feedback control of glucocorticoid secretion. nih.gov This can result in higher baseline levels of this compound and a prolonged stress response. nih.gov The sensitivity of the HPA axis is therefore durably altered, often leading to a hyperactive stress response in adulthood. osu.edu This heightened HPA axis responsiveness has been observed in various animal models following prenatal stress or glucocorticoid administration. nih.govfrontiersin.org The effects can also be sex-dependent, with some studies showing different outcomes in male and female offspring. nih.gov

Behavioral and Physiological Phenotype Alterations

The programming of the HPA axis by early life this compound exposure translates into a wide array of behavioral and physiological phenotype alterations in adulthood. researchgate.netdntb.gov.ua Chronic exposure to this compound is a well-established method in animal models to induce behavioral changes that mimic symptoms of depression and anxiety in humans. nih.govmdpi.comnih.gov These can include anhedonia (a reduced ability to experience pleasure), increased anxiety-like behaviors, and cognitive impairments. nih.govnih.gov

The specific behavioral outcomes can be influenced by the age at which the chronic this compound exposure occurs. For example, one study found that adult rats treated with this compound showed decreased sucrose (B13894) preference (an indicator of anhedonia) and increased anxiety, while adolescent rats treated with this compound exhibited increased sucrose preference and decreased anxiety levels. nih.gov These differing behavioral responses were accompanied by opposite changes in the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus. nih.gov Furthermore, chronic this compound administration can lead to physiological changes such as hyperphagia (excessive eating) and alterations in locomotor activity. nih.gov The effects of this compound on behavior can also be sex-dependent. frontiersin.org For instance, some studies have shown that chronic this compound exposure increases depressive-like behavior in adolescent females and adult males, but not in other groups. frontiersin.org

Table 2: Behavioral and Physiological Changes Induced by Chronic this compound Administration in Rodents

Phenotypic ChangeSpecific ManifestationReference
Affective BehaviorAnhedonia-like state, depressive-like behavior, anxiety-like behavior. nih.govmdpi.comnih.gov
Cognitive FunctionImpaired spatial memory consolidation. nih.gov
General BehaviorIncreased locomotion, neohypophagic behavior (avoidance of novel food). nih.govnih.gov
Physiological StateHyperphagia (excessive eating). nih.gov

Multigenerational Effects

The impact of perinatal this compound exposure can extend beyond the directly exposed individual, with evidence of multigenerational and transgenerational effects. amsterdamumc.nlnih.gov Mammalian studies have shown that the stress experienced by a first-generation animal can influence the behavioral or morphological characteristics of the third generation. nih.gov This suggests that the programming effects of this compound can be passed down through subsequent generations. sci-hub.mk

For example, a study on zebra finches demonstrated that females exposed to elevated this compound during their embryonic development produced daughters whose own offspring (the grand-offspring of the originally treated females) had accelerated growth rates and were heavier at nutritional independence. nih.gov Interestingly, these second-generation females also produced clutches that were significantly biased towards females. nih.gov In rodent models, paternal stress in the form of glucocorticoid treatment before conception has been shown to increase anxiety-related behaviors in their male offspring. nih.gov These findings support the hypothesis that prenatal exposure to synthetic glucocorticoids can lead to broad changes in the epigenetic machinery, and that these effects can be transmitted to the next generation. researchgate.net

Research Methodologies and Considerations in Corticosterone Studies

Measurement Techniques for Corticosterone

The quantification of this compound in biological samples primarily relies on competitive binding immunoassays. These methods utilize the principle of competition between endogenous this compound in the sample and a labeled this compound analog for a limited number of antibody binding sites.

Sample Matrix Considerations (Plasma, Urine, Feces, Whole-Body Homogenate)

This compound can be measured in a variety of biological matrices, each offering advantages and disadvantages depending on the research question and the species being studied.

Plasma/Serum: Plasma or serum is a common matrix for assessing circulating this compound levels, providing a snapshot of the hormone concentration at the time of sampling. nih.govarborassays.com However, blood sampling can be invasive and the stress associated with handling can rapidly influence this compound levels, potentially biasing basal estimations. mdpi.com

Urine and Feces: Measuring this compound metabolites in urine and feces offers a non-invasive approach, particularly advantageous in small mammals where frequent blood sampling is difficult. researchgate.net Fecal samples can reflect changes in plasma concentrations and are useful for monitoring stress over longer periods. researchgate.netnih.gov However, metabolite levels in urine and feces can be more variable than the parent hormone. nih.gov

Whole-Body Homogenate: Whole-body homogenates can be used for this compound measurement, especially in small animals where obtaining sufficient plasma volume is challenging. oup.comnih.gov Studies have shown consistency between hormone quantification in whole-body homogenates and plasma concentrations in some species. nih.gov

Other Matrices: this compound can also be measured in other matrices like saliva, hair, feathers, and even water in the case of aquatic animals, offering less invasive alternatives for stress assessment. arborassays.commdpi.comarborassays.comcdnsciencepub.com The choice of matrix influences sample collection and processing methods. mdpi.com For instance, extracting this compound from hair or feathers often requires grinding or finely cutting the sample. ejast.orgejast.org

Sensitivity and Specificity of Assays

Assay sensitivity refers to the lowest concentration of this compound that can be reliably detected, while specificity indicates the assay's ability to exclusively measure this compound without significant cross-reactivity from other structurally similar steroids. nih.govmybiosource.com

Commercial assays vary in their reported sensitivity and specificity. nih.gov High sensitivity is crucial for detecting low basal levels of the hormone, especially in certain matrices or species. arborassays.comarborassays.com Specificity is vital to ensure that the measured values accurately reflect this compound concentrations and are not inflated by the presence of cross-reactive compounds. mybiosource.com While manufacturers provide information on cross-reactivity, it is important to note that cross-reaction may still occur with certain analogs. mybiosource.com

Influence of Free vs. Bound this compound (CBG Levels)

In circulation, the majority of this compound is bound to carrier proteins, primarily corticosteroid-binding globulin (CBG) and, to a lesser extent, albumin. nih.govoup.comtennessee.edu Only the unbound or "free" fraction of this compound is considered biologically active and can readily access target tissues. oup.comibl-international.commayocliniclabs.com

Most commercially available immunoassays measure total this compound concentration (both free and bound). nih.govoup.com Therefore, to understand the physiologically relevant stress response, it is often necessary to consider the levels of free this compound. nih.govoup.com Measuring free this compound directly is challenging, so researchers often estimate it by considering total this compound concentration, CBG binding affinity, and maximum corticosteroid binding capacity (MCBC) of CBG in the sample. oup.comnih.gov The concentration of CBG can influence the proportion of free this compound, and CBG levels can vary depending on factors such as species, physiological state, and certain treatments. oup.comtennessee.eduibl-international.com The free cortisol index (FCI), a ratio of total cortisol to CBG concentration, has been used as an alternative for estimating free cortisol, showing high correlation with values obtained by more complex methods. tennessee.edu

Methodological Confounds and Variability

Several methodological factors can contribute to variability and potential confounds in this compound measurements. These include:

Sample Collection and Handling: The method and timing of sample collection, as well as subsequent storage and processing, can significantly impact measured this compound levels. mdpi.com Stress induced by handling during sample collection can rapidly elevate hormone levels. mdpi.comcdnsciencepub.com

Sample Preparation: Techniques used for sample preparation, such as extraction methods for matrices like feces or hair, can influence the efficiency of this compound recovery and introduce variability. mdpi.comejast.orgejast.orgcomparativephys.ca

Assay Differences: As mentioned earlier, differences in assay principles, sensitivity, specificity, and standard curve ranges among commercial kits can lead to variations in absolute this compound values obtained from the same samples. nih.gov

Temperature: While the impact of assay temperature on experimental outcomes has not been systematically investigated, the binding of corticosteroids to CBG is known to be affected by temperature. nih.gov

Individual and Population Variability: Intrinsic biological variability among individuals and populations, influenced by factors like species, age, sex, reproductive state, and environmental conditions, can contribute to differences in this compound levels and responses. cdnsciencepub.comoup.comibl-international.comcomparativephys.ca

These methodological considerations highlight the importance of using standardized protocols, carefully selecting appropriate assays and matrices, and accounting for potential confounding factors when designing and interpreting this compound studies.

Experimental Models and Approaches

Research on this compound utilizes a variety of experimental models and approaches to investigate its roles in stress, physiology, and behavior.

Animal Models: Rodents, particularly rats and mice, are widely used animal models for studying this compound due to their well-characterized stress responses and the availability of research tools. nih.govaltex.orgmpbio.com Other species, including birds, reptiles, amphibians, and fish, are also employed to study this compound in diverse biological contexts. oup.commdpi.comcdnsciencepub.comwikipedia.orgunil.ch

Acute and Chronic Stress Paradigms: Researchers use various stressors to induce changes in this compound levels, including acute stressors like forced swim tests or restraint, and chronic stressors often modeled through repeated exposure to a stressor or administration of exogenous this compound. nih.govresearchgate.net

Pharmacological Manipulations: Administration of exogenous this compound or drugs that affect corticosteroid synthesis, metabolism, or receptor binding are used to investigate the effects of altered this compound levels. researchgate.netnih.gov

Behavioral Assays: Behavioral tests are frequently used to assess the impact of this compound manipulations or stress exposure on animal behavior, such as anxiety-like behavior or locomotor activity. nih.govnih.gov

Molecular and Cellular Techniques: Studies may involve examining the expression of genes and proteins related to the hypothalamic-pituitary-adrenal (HPA) axis, corticosteroid receptors, and downstream targets to understand the molecular mechanisms underlying this compound's effects. nih.gov

Non-invasive Monitoring: The development and application of non-invasive sampling techniques (e.g., feces, urine, hair, feathers) coupled with sensitive analytical methods allow for repeated measurements and monitoring of this compound levels in animals with minimal disturbance, which is particularly valuable in wildlife research. cdnsciencepub.comaltex.orgresearchgate.net

In Vivo Animal Models (e.g., Rodents, Birds, Amphibians)

In vivo animal models are fundamental to understanding this compound's effects within a complex biological system. Rodents, particularly rats and mice, are widely used due to their genetic tractability, well-characterized physiology, and the fact that this compound is their primary glucocorticoid, analogous to cortisol in humans. wikipedia.orgnih.gov Studies in rodents have investigated the impact of this compound on depressive-like behavior, cognitive function, neurogenesis, metabolic changes, and bone health. wayne.edupharmaseedltd.comresearchgate.netnih.gov

Birds, reptiles, and amphibians also utilize this compound as a main glucocorticoid, making them valuable models for studying stress responses and the hormone's role in regulating energy, immune function, and reproduction in diverse ecological contexts. wikipedia.orgoup.com Research in birds has shown that elevated this compound can inhibit protein synthesis and degrade proteins, affecting processes like feather growth during molting. wikipedia.org Studies in great tits have explored the effects of prenatal this compound manipulation on stress response and DNA methylation of the glucocorticoid receptor gene. nih.govresearchgate.net Amphibians have been used to study stress hormones, with novel non-invasive methods being developed to measure glucocorticoid secretions from dermal swabs. nih.gov

Different animal models offer unique advantages. Rodents are often preferred for detailed neurobiological and behavioral studies under controlled laboratory conditions. wayne.edupharmaseedltd.comnih.gov Birds and amphibians provide insights into the ecological and evolutionary aspects of this compound's role in adaptation and response to environmental challenges. wikipedia.orgoup.comnih.gov

In Vitro Models (e.g., Cell Cultures, iPSC-derived models)

In vitro models, such as cell cultures and induced pluripotent stem cell (iPSC)-derived models, complement in vivo studies by allowing for the investigation of this compound's effects at the cellular and molecular levels in a more controlled environment. nih.govfrontiersin.org These models are particularly useful for dissecting the direct effects of this compound on specific cell types, such as neurons, glial cells, or steroidogenic cells, without the confounding influences of systemic physiology. nih.govfrontiersin.orgbiorxiv.org

Primary neuronal cultures, ex vivo brain slices, and neuroblastoma cell lines have been used to study the impact of glucocorticoids on neuronal processes. nih.gov The advent of iPSC-derived models, including both 2D cultures and 3D organoids, has significantly advanced the field by providing access to human-derived cells, allowing for the investigation of disease-specific phenotypes and genetic predispositions. nih.govfrontiersin.orgbiorxiv.orgpreprints.org iPSC-derived neural cells can mimic characteristics of human cortical cells during embryonic development, making them suitable for studying early neurodevelopmental effects. preprints.org Furthermore, iPSCs can be differentiated into steroidogenic cells to study disorders of steroidogenesis and test therapeutic efficacy. biorxiv.org

While in vitro models offer advantages in terms of control and accessibility for genetic manipulation and drug testing, they have limitations in fully recapitulating the complexity of in vivo systems, including intricate cellular architecture and interactions. nih.govpreprints.org

Genetic and Epigenetic Manipulations

Genetic and epigenetic manipulations are powerful tools for investigating the mechanisms by which this compound exerts its effects. These techniques allow researchers to alter the expression or function of genes involved in the stress response and glucocorticoid signaling pathways.

Genetic approaches can involve the use of knockout or transgenic models to study the role of specific genes, such as glucocorticoid receptors (GR), in mediating this compound's actions. Epigenetic modifications, including DNA methylation, histone modifications, and non-coding RNAs, can influence gene expression without altering the underlying DNA sequence. frontiersin.org Stress and corticosteroids are known to have a pronounced epigenetic impact in both humans and animal models. frontiersin.org Studies have shown that prenatal stress can lead to altered DNA methylation at the GR promoter region, affecting gene expression and stress reactivity in adulthood. nih.govfrontiersin.orgtandfonline.com Research in birds has also demonstrated that prenatal this compound exposure can induce CpG-site-specific DNA methylation changes in the glucocorticoid receptor gene. nih.govresearchgate.net These manipulations help to elucidate the long-lasting effects of early-life stress and the mechanisms underlying individual differences in stress vulnerability.

Administration Methods (e.g., Pellets, Injections)

The method of administering exogenous this compound in animal models is a critical consideration, as it can significantly influence the resulting hormone levels and physiological outcomes. Commonly used methods include time-release pellet implantation, administration in drinking water, and subcutaneous injections. wayne.edupharmaseedltd.comresearchgate.netnih.gov

Time-release pellets are surgically implanted and designed to provide a sustained elevation of this compound levels over a period, mimicking chronic stress exposure. wayne.edupharmaseedltd.com This method can offer better control over plasma levels compared to daily injections. pharmaseedltd.com Administration via drinking water is another method for chronic exposure, which can result in a consistent diurnal exposure pattern in mice, potentially better mimicking the kinetics of clinical glucocorticoid therapy compared to weekly pellet implantations. researchgate.net Subcutaneous injections typically produce more transient increases in this compound levels. nih.gov

Studies comparing different administration methods have shown that they can produce differential effects on serum this compound levels, behavior, and neurogenesis. wayne.edunih.gov For instance, daily injections in female rats resulted in elevated this compound levels throughout the administration period, while pellets showed only a transient increase, and drinking water showed no elevation in serum this compound in one study. nih.gov The choice of administration method should be carefully considered based on the desired temporal pattern and magnitude of this compound exposure and the specific research question.

Data Analysis and Interpretation in this compound Research

Analyzing and interpreting data from this compound research requires appropriate statistical methodologies and careful consideration of biological rhythms.

Statistical Methodologies (e.g., ANOVA, Meta-analysis)

Statistical analysis in this compound research commonly employs methods such as Analysis of Variance (ANOVA) to compare means across different experimental groups (e.g., control vs. This compound-treated). nih.govmdpi.comresearchgate.net Repeated measures ANOVA is often used when assessing changes in this compound levels or other parameters over time within the same subjects. nih.gov

Meta-analysis is a statistical technique used to combine results from multiple independent studies to derive a pooled estimate of an effect. researchgate.netcochrane.orgnih.gov This approach can increase statistical power, improve the precision of effect estimates, and help to identify sources of variation across studies. cochrane.org Meta-analyses in this compound research can be used to synthesize findings on the effects of this compound on various outcomes or to compare the effectiveness of different methodologies. nih.gov However, careful consideration of study design, potential biases, and heterogeneity across studies is essential for valid meta-analysis. cochrane.org

Other statistical considerations include power analysis to determine appropriate sample sizes and methods for assessing correlations between variables, such as this compound levels and behavioral or physiological measures. nih.govmdpi.comresearchgate.net

Considerations for Circadian and Ultradian Rhythms

This compound secretion is not constant but follows distinct circadian and ultradian rhythms. nih.govnih.govoup.comresearchgate.netoup.com The circadian rhythm is a roughly 24-hour cycle, with peak levels typically occurring during the active phase of the light/dark cycle (e.g., evening in nocturnal rodents). nih.govoup.comoup.com Superimposed on this circadian rhythm are ultradian pulses of this compound secretion, occurring approximately once per hour. nih.govnih.govoup.comresearchgate.netoup.com

4.3.3. Age and Sex-Dependent Effects

This compound, the primary glucocorticoid in rodents, exhibits significant age and sex-dependent effects on various physiological and behavioral processes. Research indicates that these differences are influenced by factors including basal hormone levels, stress reactivity, and the impact of sex hormones.

Studies in rodents have shown that females generally exhibit higher basal levels of circulating this compound and release more this compound than males in response to stressors. tandfonline.com For instance, one study reported that female ICR mice displayed higher this compound levels under both basal and stressed conditions compared to males. bioone.org This heightened stress-induced this compound level in females was found to be an activational effect of the ovaries in adults. bioone.org However, other research suggests that while females may show an enhanced peak this compound response after acute stress, the stress recovery period might be similar to males. tandfonline.com

Age also plays a crucial role in this compound's effects. In both male and female humans, mean cortisol levels (the primary glucocorticoid in humans) have been observed to increase with age. oup.com Specifically, mean cortisol levels increased by 20-50% between 20-80 years of age. oup.com The nocturnal nadir of cortisol also progressively increased with aging in both sexes. oup.com However, an age-related elevation in the morning acrophase was noted in women but not in men. oup.com

The interplay between age and sex is particularly evident in the context of stress responses and their impact on behavior and cognition. Chronic stress during adolescence has been shown to affect females with sustained behavioral effects into adulthood and impaired this compound response to acute stress, while males showed no such changes. mdpi.com Conversely, chronic this compound exposure has been found to alter depressive-like behavior in a sex- and age-dependent manner in rats. researchgate.netnih.gov In adult-exposed rats, this compound treatment increased immobility (indicative of depressive-like behavior) in males only. researchgate.netnih.gov However, in adolescent-exposed rats, this compound treatment increased immobility in females only. researchgate.netnih.gov This suggests a potential increased sensitivity to chronic stress exposure in depressive-like behavior in adolescent females and adult males. nih.gov

Sex differences in the effects of chronic this compound can also be modulated by the age of exposure. nih.gov Adolescent, but not adult, this compound-treated females showed increased immobility in the forced swim test (FST), while adult, but not adolescent, this compound-treated males exhibited this increase. nih.gov

Regarding cognitive effects, studies on the impact of stress-induced cortisol on memory in middle-aged and older adults have also revealed sex differences. In a study involving middle-aged individuals, a higher cortisol response to a psychosocial stressor was associated with poorer memory performance only among women. uv.es Another study on older adults with amnestic mild cognitive impairment (aMCI) found that high cortisol was associated with impaired performance on episodic memory in aMCI males only. nih.gov

Metabolic effects of this compound also show sex-dependent differences. High-dose this compound treatment in mice resulted in nonfasting hyperglycemia in male mice only, while both sexes displayed hyperinsulinemia, indicating insulin (B600854) resistance. oup.com Female mice showed more metabolically protective adaptations of adipose tissues compared to males, such as higher levels of adiponectin and more hyperplastic morphological changes. oup.com

The timing of exposure to stress and this compound during development is also critical and can lead to sex-specific long-term consequences. mdpi.com For example, exposure to the bacterial endotoxin (B1171834) lipopolysaccharide (LPS) during the stress-sensitive pubertal period in mice led to female-skewed increases in depression-like behaviors and male-biased increases in anxiety-like behaviors and reactivity to novel stressors. researchgate.net

Research findings highlight the complexity of this compound's effects, which are significantly shaped by both the age and sex of the individual, influencing stress responses, behavior, cognition, and metabolism.

Data Tables

Table 1: Effect of Chronic this compound (CORT) Exposure on Immobility in Forced Swim Test (FST) in Rats

Age of ExposureSexTreatment (CORT vs. H₂O)Immobility in FST (Qualitative Finding)Statistical Significance (Treatment Effect)
AdultFemaleCORT vs. H₂ONo significant increaseNot significant
AdultMaleCORT vs. H₂OIncreased immobilitySignificant (p = 0.006) nih.gov
AdolescentFemaleCORT vs. H₂OIncreased immobilityTrend level (p = 0.1) nih.gov
AdolescentMaleCORT vs. H₂ONo alterationNot significant

Table 2: Baseline and Stress-Induced this compound Levels in ICR Mice

SexConditionThis compound Level (Qualitative Finding)Statistical Significance (Sex Difference)
FemaleBasalHigher than malesSignificant (p < 0.01) bioone.org
MaleBasalLower than femalesSignificant (p < 0.01) bioone.org
FemaleStressedHigher than malesSignificant (p < 0.01) bioone.org
MaleStressedLower than femalesSignificant (p < 0.01) bioone.org

Note: This table summarizes qualitative findings and statistical significance reported in the source bioone.org. Specific numerical data for this compound levels were presented graphically in the source and not in a readily extractable numerical table format for all conditions and comparisons.

Table 3: Age and Sex Differences in Human Plasma Cortisol Levels

Age Range (Years)SexMean Cortisol Levels (Qualitative Finding)Notes
20-80BothIncrease with ageIncrease of 20-50% observed oup.com
Adult (same range)Premenopausal WomenSlightly lower than menPrimarily due to lower morning maxima oup.com
AgingBothNocturnal nadir increasesProgressive increase observed oup.com
AgingWomenMorning acrophase elevatesNot observed in men oup.com

Future Directions and Emerging Research Areas

Integrative Omics Approaches in Corticosterone Research

Integrative omics, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers a powerful avenue for future this compound research. This approach allows for a comprehensive, unbiased assessment of the vast array of biological molecules influenced by this compound, providing a system-wide view rather than focusing on isolated components. tandfonline.com By integrating data from multiple omics layers, researchers can gain deeper insights into the molecular pathways and networks regulated by this compound. nih.govoup.com This is particularly valuable for understanding complex traits associated with this compound-related conditions and identifying potential causative changes. nih.govoup.com

For example, multi-omics studies can help delineate the molecular underpinnings of stress-related disorders influenced by this compound dysregulation. tandfonline.com Integrating genomics with plasma metabolomics, for instance, has been used to identify differential biosignatures in conditions like major depressive disorder. nih.gov Future research will likely involve multi-omics profiling of tissues and biofluids (such as blood, saliva, and potentially tissue-specific samples) to identify systemic molecular variations linked to this compound levels and activity. tandfonline.comnih.govoup.com The integration of omics data with advanced technologies like artificial intelligence (AI) is expected to provide new macroscopic and microscopic perspectives on this compound's involvement in health and disease. nih.gov

Data from integrative omics studies can reveal alterations in various metabolite levels, including neurotransmitters, amino acids, and microbial metabolites, alongside changes in protein expression and activity, offering a more complete picture of this compound's impact. nih.govoup.com

Advanced Imaging Techniques for this compound Effects

Advanced imaging techniques are increasingly being employed to visualize and understand the effects of this compound, particularly within the brain and other target tissues. Functional magnetic resonance imaging (fMRI), for instance, provides a noninvasive method to study the time course and anatomical effects of glucocorticoids in the human brain. nih.gov While much of the understanding of glucocorticoid cerebral effects comes from non-human studies, fMRI allows for examining these effects in living humans. nih.gov Studies using fMRI have investigated the acute effects of hydrocortisone (B1673445) (which shares similar mechanisms with this compound) on specific limbic and paralimbic structures, revealing functional effects that may vary across brain regions. nih.gov

Future directions involve utilizing high-resolution imaging techniques, such as 3T-MRI with 3D-spoiled gradient-echo sequences, which offer thinner sections and superior soft-tissue contrast, potentially enhancing the detection of subtle structural changes associated with this compound exposure. frontiersin.org Imaging can also be correlated with functional parameters to predict conditions related to this compound dysregulation. ajronline.org For example, imaging parameters have shown potential in predicting subclinical cortisol hypersecretion in patients with adrenal adenomas. ajronline.org

Emerging research may also explore the integration of imaging data with omics data to establish multi-molecular maps, providing a more comprehensive understanding of brain diseases influenced by this compound. nih.govoup.com This multi-modal approach can help correlate molecular changes with structural and functional alterations in specific brain regions.

Development of Novel Research Tools and Biosensors

The development of novel research tools and biosensors is crucial for advancing this compound research, enabling more sensitive, specific, and potentially continuous monitoring of hormone levels. Traditional methods like immunoassays and mass spectrometry have limitations, including potential cross-reactivity and the need for invasive sample collection. mdpi.comnih.gov

Emerging biosensing platforms aim to address these limitations through miniaturized microfluidic devices and electrochemical sensing. acs.org Surface Plasmon Resonance (SPR) is a promising tool for biosensor development, allowing for the detection of molecular binding events. acs.org Novel materials like molecularly imprinted polymers (MIPs) and aptamers are being explored as inexpensive and versatile capture molecules for this compound, offering high specificity. acs.org Aptamers, in particular, can be configured for rapid, reagent-free detection. acs.org

Recent advancements include the development of highly sensitive saliva-based electrochemical sensors utilizing graphene electrodes, which can provide reliable salivary cortisol profiles and eliminate the need for invasive blood tests. graphene-info.com These sensors boast significantly lower detection limits compared to existing methods. graphene-info.com While much of the development is focused on cortisol, these technologies are often applicable to other hormones in the HPA axis, including this compound. acs.org

Future research will focus on developing implantable biosensors for continuous, real-time monitoring of this compound at the site of action or in specific vascular beds, which is considered optimal for accurate hormone measurement. mdpi.com Overcoming challenges related to thermodynamics and kinetics will be essential for creating reversible sensors with high precision. mdpi.com

Long-Term Trajectories of this compound Dysregulation

Understanding the long-term trajectories of this compound dysregulation and its impact on health outcomes is a critical area of future research. Chronic stress and early life adversity can lead to long-term changes in the normative trajectory of cortisol secretion, and similar effects are expected for this compound. nih.govuni-konstanz.defrontiersin.org Longitudinal studies are needed to examine how chronic stress experiences influence long-term trajectories of this compound functioning. uni-konstanz.de

Research is exploring the association between socioeconomic trajectories and diurnal cortisol regulation in adulthood, suggesting that early life socioeconomic status can influence cortisol patterns later in life. nih.gov Similar investigations into this compound trajectories are warranted, particularly in species where it is the primary glucocorticoid.

Studies in animal models, such as mice, have demonstrated that chronic this compound exposure during critical developmental periods like adolescence can have lasting effects on metabolism and skeletal development, highlighting the importance of understanding age-specific impacts and potential long-term changes. oup.com Future research will continue to utilize such models to explore the mechanisms underlying the long-term consequences of this compound dysregulation.

Analyzing long-term patterns of this compound, potentially through methods like hair analysis which can reflect hormone levels over several months, will be crucial for understanding its role in the development of chronic diseases linked to HPA axis dysregulation, including metabolic syndrome and psychopathology. frontiersin.orgnih.govfrontiersin.org

This compound's Role in Inter-organ Communication and Systemic Homeostasis

This compound plays a significant role in inter-organ communication and the maintenance of systemic homeostasis, and future research aims to elucidate these complex interactions. Hormones, including corticosteroids, act as key signaling molecules in inter-organ communication, influencing processes like tissue regeneration and metabolic regulation. biologists.comnih.govahajournals.org

Research is exploring how glucocorticoids influence glucose and lipid homeostasis and the communication between organs such as white adipose tissue, liver, skeletal muscles, and the pancreas. researchgate.net Dysregulation of this compound can contribute to insulin (B600854) resistance and affect the secretion of peptides, adipokines, and myokines that mediate inter-organ crosstalk. researchgate.net

Studies are also investigating the impact of this compound on specific organ systems and their communication with the brain. For instance, research has shown that psychological stress-induced systemic this compound can directly affect intestinal stem cells, impacting intestinal homeostasis and potentially exacerbating conditions like colitis through a brain-to-gut pathway. researchgate.net

Future research will likely utilize advanced multi-organ platforms and human organoid culture systems to mechanistically study the role of this compound in inter-organ communication networks and its impact on systemic homeostasis and tissue repair. biologists.comnih.gov Understanding how this compound influences the intricate bidirectional pathways between the brain and the gut, mediated by neural, hormonal, and microbial interactions, is another key area for future exploration. news-medical.net Furthermore, the role of hepatic glucocorticoid receptors in regulating systemic this compound availability and influencing inflammatory responses and glucose homeostasis in conditions like sepsis is an active area of research. oup.com

Q & A

Q. What experimental design considerations are critical for measuring corticosterone levels in animal models?

Answer: Key factors include:

  • Sampling timing : this compound exhibits circadian rhythms; morning samples often show higher levels (e.g., fecal metabolites in rodents) .
  • Non-invasive vs. invasive methods : Fecal or feather sampling reduces stress artifacts compared to blood draws, but requires validation for parallelism with serum this compound .
  • Control groups : Include unstressed cohorts and account for sex differences, as seen in captive owl studies where sex and activity period significantly influenced results .
  • Repeated measures : Use mixed factorial designs to assess within-subject variability over time .

Q. How should researchers address variability in this compound assays across laboratories?

Answer:

  • Standardization : Validate assays with dilution series to confirm parallelism between sample matrices and reference standards .
  • Inter-lab calibration : Share protocols for sample collection (e.g., time of day, storage conditions) to minimize technical heterogeneity .
  • Statistical adjustments : Use log transformations or covariate inclusion (e.g., baseline this compound in stress-induced measurements) to normalize data .

Q. What statistical methods are appropriate for analyzing this compound data in stress studies?

Answer:

  • ANOVA frameworks : Two-way ANOVA for time × genotype interactions or repeated measures for longitudinal data (e.g., dexamethasone suppression tests) .
  • Post-hoc corrections : Apply Tukey’s HSD test to adjust for multiple comparisons .
  • Covariate inclusion : For stress-induced this compound, include baseline levels as predictors in linear models .

Q. How can researchers ensure reproducibility in this compound studies?

Answer:

  • Detailed methodology : Report sample collection protocols, assay validation data, and statistical models (per Cochrane guidelines) .
  • Open data sharing : Provide raw data in supplementary materials to enable reanalysis .
  • Replication cohorts : Use independent animal groups to confirm findings, as seen in studies on this compound’s long-term epigenetic effects .

Advanced Research Questions

Q. How should conflicting data on this compound’s role in stress responses be resolved?

Answer:

  • Heterogeneity assessment : Evaluate clinical (e.g., species differences), methodological (e.g., assay types), and statistical (I² > 60%) variability .
  • Sensitivity analyses : Exclude high-risk-of-bias studies (e.g., small sample sizes) to test robustness .
  • Mechanistic validation : Integrate molecular endpoints (e.g., glucocorticoid receptor expression) with behavioral outcomes to reconcile contradictions .

Q. What are the challenges in conducting meta-analyses of this compound interventions?

Answer:

  • Data heterogeneity : Variations in dosing, administration routes, and outcome measures (e.g., plasma vs. fecal this compound) complicate pooling .
  • Publication bias : Search grey literature and use funnel plots to detect missing studies .
  • Subgroup stratification : Stratify by age, sex, or stressor type to isolate context-dependent effects .

Q. How can temporal patterns (e.g., circadian rhythms) be integrated into this compound experimental designs?

Answer:

  • Time-series sampling : Collect samples at multiple time points (e.g., 8 am and 8 pm) to capture diurnal fluctuations .
  • Longitudinal models : Use generalized linear mixed models (GLMMs) to account for repeated measures and individual variability .
  • Environmental controls : Standardize light/dark cycles and minimize disruptions during critical periods (e.g., breeding seasons) .

Q. What strategies are effective for studying this compound’s long-term epigenetic effects?

Answer:

  • Cohort tracking : Follow subjects over extended periods (e.g., breeding cycles) to assess DNA methylation changes .
  • Multi-omics integration : Pair this compound measurements with transcriptomic or methylome profiling .
  • Dexamethasone challenges : Use suppression tests to evaluate HPA axis feedback resilience .

Q. How can researchers design studies to investigate this compound’s permissive vs. suppressive roles in stress?

Answer:

  • Dose-response experiments : Compare low (permissive) vs. high (suppressive) this compound doses on stress endpoints .
  • Knockout models : Use GR/MR receptor-deficient animals to isolate this compound-specific effects .
  • Cross-system analysis : Measure interactions with cardiovascular, immune, and metabolic systems to classify this compound actions .

Q. What are the best practices for systematic reviews of this compound-based interventions?

Answer:

  • PRISMA adherence : Follow guidelines for search strategy transparency (e.g., databases, keywords) .
  • Risk-of-bias tools : Apply Cochrane ROB 2.0 criteria to evaluate randomization, blinding, and attrition .
  • GRADE framework : Rate evidence quality based on study design, consistency, and directness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.